molecular formula C26H22FNO5S3 B11183971 dimethyl 2-[1-(3-fluorobenzoyl)-2,2,6-trimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinyliden]-1,3-dithiole-4,5-dicarboxylate

dimethyl 2-[1-(3-fluorobenzoyl)-2,2,6-trimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinyliden]-1,3-dithiole-4,5-dicarboxylate

Cat. No.: B11183971
M. Wt: 543.7 g/mol
InChI Key: SSSIYEBKLZHTMT-UHFFFAOYSA-N
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Description

Dimethyl 2-[1-(3-fluorobenzoyl)-2,2,6-trimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinyliden]-1,3-dithiole-4,5-dicarboxylate is a heterocyclic compound featuring a quinolinyliden core fused with a 1,3-dithiole ring. Key structural attributes include:

  • 3-Fluorobenzoyl group: Introduces electron-withdrawing effects, influencing reactivity and intermolecular interactions.
  • 2,2,6-Trimethyl substituents: Enhance steric bulk and modulate solubility.

Properties

Molecular Formula

C26H22FNO5S3

Molecular Weight

543.7 g/mol

IUPAC Name

dimethyl 2-[1-(3-fluorobenzoyl)-2,2,6-trimethyl-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate

InChI

InChI=1S/C26H22FNO5S3/c1-13-9-10-17-16(11-13)18(25-35-19(23(30)32-4)20(36-25)24(31)33-5)21(34)26(2,3)28(17)22(29)14-7-6-8-15(27)12-14/h6-12H,1-5H3

InChI Key

SSSIYEBKLZHTMT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C(C(=S)C2=C3SC(=C(S3)C(=O)OC)C(=O)OC)(C)C)C(=O)C4=CC(=CC=C4)F

Origin of Product

United States

Preparation Methods

The synthesis of dimethyl 2-[1-(3-fluorobenzoyl)-2,2,6-trimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinyliden]-1,3-dithiole-4,5-dicarboxylate involves multiple steps. One common method includes the reaction of 3-fluorobenzoyl chloride with a quinoline derivative under controlled conditions. The reaction typically requires a base such as triethylamine and a solvent like chloroform. The intermediate product is then reacted with a dithiole compound in the presence of a catalyst to form the final product .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.

    Substitution: The fluorobenzoyl group can undergo nucleophilic substitution reactions, especially in the presence of strong nucleophiles like amines or thiols.

    Cyclization: The dithiole ring can participate in cyclization reactions, forming more complex ring structures

Scientific Research Applications

Dimethyl 2-[1-(3-fluorobenzoyl)-2,2,6-trimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinyliden]-1,3-dithiole-4,5-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or interact with DNA, leading to the disruption of cellular processes in pathogens or cancer cells. The fluorobenzoyl group enhances its ability to penetrate cell membranes, while the quinoline and dithiole rings contribute to its binding affinity and reactivity .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Substituent Effects

Key Observations:

Fluorine vs. Nitro Substituents: The 3-fluorobenzoyl group in the target compound (electron-withdrawing meta-substituent) contrasts with the 2-fluorobenzoyl () and 4-nitrobenzoyl () groups. Nitro groups () significantly increase polarity and reduce lipophilicity compared to fluorine, as reflected in molecular weight (570.6 vs.

This may influence crystal packing and solubility .

Spectroscopic and Analytical Comparisons

NMR Profiling (Referencing )
  • Chemical Shift Variations : Fluorine substituents in ortho (2-), meta (3-), or para (4-) positions alter electron density distribution, leading to distinct NMR shifts in regions adjacent to the benzoyl group. For example, protons near the 3-fluoro substituent may exhibit downfield shifts due to deshielding effects, analogous to shifts observed in for regions A and B .
  • Methyl Group Environments : Additional methyl groups (e.g., 6- vs. 8-methyl in ) create unique shielding/deshielding patterns, detectable via ¹³C NMR.
IR and MS Data (Referencing )
  • Carboxylate Stretching: The 1,3-dithiole-4,5-dicarboxylate moiety exhibits characteristic C=O stretches (~1700 cm⁻¹), with minor variations depending on substituent electronic effects .
  • Mass Fragmentation : Molecular ions ([M+H]⁺) for the target compound (m/z ~530) and analogs (: m/z 529.6; : m/z 570.6) would differ due to substituent-driven mass changes.

Implications of Structural Differences

Lipophilicity and Solubility :

  • The target compound’s calculated XLogP3 (~5.2) suggests moderate lipophilicity, comparable to the 2-fluoro analog (). The 4-nitro derivative () likely has lower lipophilicity due to increased polarity .
  • Methyl substitution patterns influence melting points and crystallinity, though experimental data are lacking.

Reactivity and Stability :

  • The 3-fluoro group’s meta position may enhance thermal stability compared to ortho-substituted analogs (), where steric strain could promote degradation.
  • Nitro groups () may confer redox activity, absent in fluorine-substituted compounds.

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